CB2 Receptor Binding Affinity: Lead Scaffold Confirmation with Class-Level Quantitative Baselines
The N-aryl-oxadiazolyl-propionamide scaffold demonstrates high-affinity binding at human CB2 receptors. In the Teodoro et al. (2013) study, the lead compound of this class (an N-aryl-oxadiazolyl-propionamide with a specific aryl substitution pattern) exhibited nanomolar affinity (exact Ki value not disclosed for the lead scaffold in the publicly available abstract; full data reside in the primary article). Critically, insertion of fluorine at either aliphatic or aromatic positions did not alter CB2 binding affinity relative to the unsubstituted lead, confirming that the core oxadiazole-propanamide pharmacophore is the dominant affinity determinant [1]. The target compound, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, shares this identical core scaffold. No direct CB2 binding data exist for the target compound itself; the quantitative CB2 affinity for this specific molecule remains unknown.
| Evidence Dimension | CB2 receptor binding affinity (Ki) – N-aryl-oxadiazolyl-propionamide class |
|---|---|
| Target Compound Data | Not available (no published data for CAS 886911-63-3) |
| Comparator Or Baseline | Lead N-aryl-oxadiazolyl-propionamide scaffold (Teodoro et al., 2013): nanomolar Ki at human CB2; fluorinated analogs [18F]1 and [18F]2 retained affinity indistinguishable from the lead [1] |
| Quantified Difference | Cannot be calculated (target compound data absent) |
| Conditions | In vitro radioligand binding assay using human CB2 receptor membrane preparations (specific assay details in Teodoro et al., 2013) |
Why This Matters
Procurement of this compound is justified only if the 2-(methylthio)phenyl substituent is specifically required for the intended biological target or SAR study; CB2 affinity is scaffold-driven, but selectivity and metabolic stability are substituent-dependent and uncharacterized for this specific molecule.
- [1] Teodoro R, Moldovan RP, Lueg C, et al. Radiofluorination and biological evaluation of N-aryl-oxadiazolyl-propionamides as potential radioligands for PET imaging of cannabinoid CB2 receptors. Org Med Chem Lett. 2013;3:11. doi:10.1186/2191-2858-3-11 View Source
